3-(Furan-2-ylmethoxy)aniline
Description
3-(Furan-2-ylmethoxy)aniline is an aromatic amine derivative featuring a furan-2-ylmethoxy substituent at the meta position of the aniline ring. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol. The compound combines the electron-donating properties of the methoxy group with the aromatic heterocyclic nature of furan, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
The furan ring contributes to π-π stacking interactions, while the methoxy group enhances solubility in polar solvents. Its synthesis likely involves alkylation of 3-aminophenol with furfuryl bromide or Mitsunobu reactions .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(furan-2-ylmethoxy)aniline |
InChI |
InChI=1S/C11H11NO2/c12-9-3-1-4-10(7-9)14-8-11-5-2-6-13-11/h1-7H,8,12H2 |
InChI Key |
HQYRTPPGSGNVPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=CO2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(Furan-2-ylmethoxy)aniline with structurally or functionally related aniline derivatives:
Table 1: Comparative Analysis of this compound and Analogues
Key Comparisons
Electronic Effects :
- The furan-2-ylmethoxy group in this compound is electron-donating due to the oxygen atom and furan’s aromaticity, activating the benzene ring for electrophilic substitution. In contrast, 3-(Trifluoromethyl)aniline (C₇H₆F₃N) has a strongly electron-withdrawing CF₃ group, deactivating the ring and directing substituents to meta/para positions .
- 5-fluoro-2-(furan-2-ylmethoxy)aniline combines electron-withdrawing fluorine with the furan-methoxy group, creating regioselectivity in reactions .
Reactivity and Applications :
- This compound : Used in synthesizing heterocyclic compounds for drug discovery. The furan moiety may enhance binding to biological targets .
- 3-Fluoro-4-methoxyaniline : A precursor in antiviral and anticancer agents; its fluorine atom improves metabolic stability .
- 4-Methoxy-3-(trifluoromethyl)aniline : Studied crystallographically (X-ray data), showing planar geometry ideal for stacking in solid-state materials .
Physical Properties :
- Melting Points : 3-Fluoro-4-methoxyaniline has a higher mp (81–84°C) due to symmetry and intermolecular hydrogen bonding, whereas furan derivatives likely have lower mps due to reduced symmetry .
- Solubility : Furan-containing compounds exhibit better solubility in organic solvents (e.g., THF, DCM) compared to polar trifluoromethyl analogues .
Toxicity and Handling: 3-(Trifluoromethyl)aniline requires strict safety protocols (gloves, ventilation) due to its toxicity .
Research Findings and Trends
- Synthetic Routes : this compound is synthesized via nucleophilic substitution or cross-coupling reactions, whereas trifluoromethyl analogues often require fluorination or Ullmann coupling .
- Crystallography : The methoxy and trifluoromethyl groups in 4-Methoxy-3-(trifluoromethyl)aniline form hydrogen bonds (N–H···O, C–H···F), stabilizing crystal structures .
- Electrochemical Behavior : Furan derivatives show redox activity at the oxygen atom, useful in polymer electrolyte membranes .
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